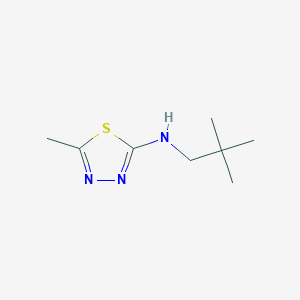
n-(3-Methylphenyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methylphenyl)hydrazinecarbothioamide (N-MPHC) is an organic compound that has been studied for its potential application in a variety of scientific research fields. N-MPHC has a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This compound has also been studied for its potential use in the synthesis of other compounds and as a catalyst in various reactions.
Applications De Recherche Scientifique
Antioxidant Activity
Hydrazinecarbothioamides, including n-(3-Methylphenyl)hydrazinecarbothioamide, have been synthesized and evaluated for their antioxidant activity. Studies have shown that these compounds exhibit excellent antioxidant properties, which are crucial for countering oxidative stress in biological systems (Bărbuceanu et al., 2014).
Fluorescent Sensing
N-phenylhydrazinecarbothioamide derivatives have been investigated as fluorescent sensors. For example, their application in detecting Fe(III) ions in aqueous solutions has been demonstrated. These compounds show a distinct and concentration-dependent increase in fluorescence upon binding to Fe(III), indicating their potential as effective fluorescent probes (Marenco et al., 2012).
Cancer Research
Derivatives of hydrazinecarbothioamides have been synthesized and evaluated for their activity against HER-2 overexpressed breast cancer cell lines. Some compounds in this category have shown significant potential in inhibiting the proliferation of cancer cells, indicating a promising direction for the development of new anticancer drugs (Bhat et al., 2015).
Synthetic Applications
Hydrazinecarbothioamides have been used as intermediates in synthesizing various heterocyclic compounds. Their reactions under different conditions yield a variety of structures like pyrazoles, triazoles, and others, highlighting their versatility in synthetic chemistry (Aly et al., 2018).
Coordination Chemistry
Hydrazinecarbothioamides have been used to form coordination compounds with metals like copper and nickel. These complexes have shown potential in inhibiting the growth of cancer cells, like human leukemia HL-60, at low concentrations. This suggests their potential use in cancer chemotherapy (Pakhontsu et al., 2014).
Molecular Orbital Analysis
The title compound, a derivative of hydrazinecarbothioamide, has been studied for its molecular orbital properties. This includes crystal structure analysis and understanding of charge transfer interactions, which are important for designing molecules with specific electronic properties (Sivajeyanthi et al., 2017).
Neurological Applications
Novel derivatives of hydrazinecarbothioamide have been designed and evaluated for their potential as anticonvulsants. Some compounds showed promising results in seizure models, suggesting their application in treating epilepsy (Tripathi & Kumar, 2013).
Propriétés
IUPAC Name |
1-amino-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-6-3-2-4-7(5-6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWNBXPSQBZKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960630 |
Source


|
| Record name | N-(3-Methylphenyl)hydrazinecarboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40207-01-0 |
Source


|
| Record name | N-(3-Methylphenyl)hydrazinecarboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2540001.png)
![6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/no-structure.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2540006.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine](/img/structure/B2540007.png)
![5-ethyl-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2540008.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2540009.png)





